4-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
Description
4-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a diethylamino group, a methylthio group, and a phenyl group attached to a pyrimidine ring
Properties
IUPAC Name |
4-[4-(diethylamino)anilino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5S/c1-4-27(5-2)18-13-11-17(12-14-18)24-21-19(15-23)20(25-22(26-21)28-3)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEHPQMUEIGRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)aniline with 2-(methylthio)-6-phenylpyrimidine-5-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methylthio groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- Tris[4-(diethylamino)phenyl]amine
Uniqueness
4-{[4-(DIETHYLAMINO)PHENYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
